molecular formula C4H12NO3P B7795653 (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid

Cat. No. B7795653
M. Wt: 153.12 g/mol
InChI Key: FUUPFUIGNBPCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid is a useful research compound. Its molecular formula is C4H12NO3P and its molecular weight is 153.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacology and Neurochemistry:

    • It has been found that certain phosphinic acid compounds exhibit weak herbicidal activity and plant growth regulator properties (Maier & Rist, 1983).
    • Research indicates that specific phosphinic acids are not active in GABA A and GABA B receptor binding properties, suggesting their potential as bioisosteres or for other neurological applications (Kehler et al., 1999).
    • Some phosphinic acids have been tested for insecticidal properties, indicating they can affect acetylcholine release in insects, suggesting a possible role in pest control (Fukunaga et al., 1999).
  • Chemical Synthesis and Intermediates:

    • These compounds are investigated as biologically active analogs of carboxylic amino acids and valuable intermediates for the synthesis of other aminoalkylphosphorus acids. Aminoalkyl-H-phosphinic acids were synthesized in nearly quantitative yields from hypophosphorous acid by phospha-Mannich reaction (Urbanovský et al., 2020).
    • Studies have been done on the synthesis of various functionalized phosphinic acids that are effective complexones and biologically active substances, often used in medical applications (Prishchenko et al., 2008).
  • Radiopharmaceuticals and Imaging:

    • Phosphinic acid ligands are being investigated for their potential in complexation with metal ions, particularly for trivalent gallium, making them promising in the development of radiopharmaceuticals (Šimeček et al., 2012).
  • Antagonistic Properties:

    • Phosphinic acid analogues have been identified as antagonists at the GABA receptor in various biological systems, indicating their potential in neurological and pharmacological research (Hills et al., 1991).
  • Material Science and Industrial Applications:

    • Phosphinic and phosphonic acid derivatives have been found useful in industrial water treatment, pesticides, and as corrosion inhibitors (Dingwall, 1983).

properties

IUPAC Name

(3-amino-2-hydroxypropyl)-methylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUPFUIGNBPCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CC(CN)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-2-hydroxypropyl)-methylphosphinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.